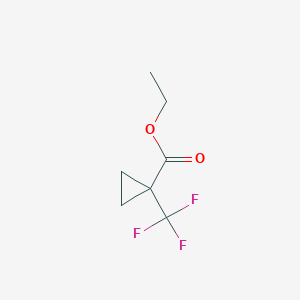

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-2-12-5(11)6(3-4-6)7(8,9)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNRIQDQYMPZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566709 | |

| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139229-57-5 | |

| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate: Synthesis, Properties, and Applications

Executive Summary

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate, hereafter referred to as ETFC, is a pivotal chemical building block at the confluence of fluorine chemistry and strained-ring synthesis. The incorporation of a trifluoromethyl (CF₃) group onto a cyclopropane scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic character, making it a highly sought-after moiety in modern drug discovery and agrochemical development.[1][2][3] This guide provides an in-depth analysis of ETFC, focusing on its prevalent synthetic methodologies, detailed physicochemical and spectroscopic properties, and critical applications. We will explore the causality behind preferred experimental protocols, offering field-proven insights for researchers, medicinal chemists, and process development professionals aiming to leverage this potent structural motif.

Chapter 1: The Strategic Importance of the Trifluoromethyl-Cyclopropane Moiety

The deliberate introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[4] The trifluoromethyl group, in particular, is prized for its ability to block metabolic oxidation, improve cell membrane permeability, and alter the acidity of nearby functional groups, often leading to enhanced binding affinity and a superior pharmacokinetic profile.[1][3]

Concurrently, the cyclopropane ring serves as a conformationally restricted, three-dimensional pharmacophore. Its rigid structure can lock a molecule into a bioactive conformation, while its unique electronic nature allows it to act as a bioisosteric replacement for bulkier or more flexible groups, such as gem-dimethyl or tert-butyl moieties.[2][5]

ETFC (CAS: 139229-57-5) synergistically combines these attributes. As a stable, readily functionalizable ester, it provides a direct and efficient entry point for introducing the 1-(trifluoromethyl)cyclopropyl group into a diverse range of molecular architectures, making it an invaluable intermediate for creating next-generation pharmaceuticals and high-performance agrochemicals.[3][6]

Chapter 2: Synthetic Methodologies for ETFC

The construction of the sterically demanding and electronically distinct trifluoromethyl-substituted cyclopropane ring is a non-trivial synthetic challenge. Among various reported strategies, transition-metal-catalyzed cyclopropanation of an alkene with a trifluoromethylcarbene precursor has emerged as the most robust and versatile approach.[7]

Core Principle: Transition-Metal Catalyzed [2+1] Cycloaddition

The fundamental transformation involves the reaction between an electron-deficient alkene and a trifluoromethylcarbene generated in situ from a diazo precursor. Catalysts, typically based on rhodium or copper, are essential for mediating this process efficiently and, where required, stereoselectively.

-

Alkene Substrate: For the synthesis of ETFC, the logical and commercially available alkene is ethyl acrylate . Its electron-withdrawing ester group activates the double bond for the cyclopropanation reaction.

-

Carbene Precursor: The standard reagent for delivering the CF₃-carbene is 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) . This reagent, while effective, is a potentially explosive gas and must be handled with extreme caution, often generated and used in situ or as a solution.[1]

-

Catalyst Systems:

-

Rhodium Catalysts: Dirhodium(II) carboxylate and carboxamidate complexes, such as dirhodium(II) acetate or chiral variants like Rh₂(S-PTAD)₄, are exceptionally effective.[1] They readily react with the diazo compound to form a rhodium-carbenoid intermediate, which then undergoes a concerted or stepwise addition to the alkene. The choice of ligands on the rhodium center is critical for controlling selectivity and yield.

-

Copper Catalysts: Copper(I) complexes, often paired with bis(oxazoline) (BOX) or other chiral ligands, represent a more economical alternative to rhodium.[8] These systems are also highly effective for mediating carbene transfer to form the cyclopropane ring.

-

Caption: General scheme for the synthesis of ETFC via catalyzed cycloaddition.

Chapter 3: Detailed Experimental Protocol: A Representative Rhodium-Catalyzed Synthesis

The following protocol is a representative, self-validating system adapted from established methodologies for rhodium-catalyzed cyclopropanation.[1] It is intended for execution by trained chemists under controlled laboratory conditions.

Objective: To synthesize this compound.

Materials:

-

Dirhodium(II) acetate [Rh₂(OAc)₄]

-

Ethyl acrylate (freshly distilled)

-

2-Diazo-1,1,1-trifluoroethane (as a solution in a suitable solvent, e.g., dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (sat. aq. solution)

-

Brine (sat. aq. NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Syringe pump

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Step-by-Step Methodology:

-

Reaction Setup:

-

A three-neck flask is flame-dried under vacuum and backfilled with an inert atmosphere (N₂).

-

Dirhodium(II) acetate (0.1-1.0 mol%) is added to the flask, followed by anhydrous DCM (to form a ~0.1 M solution based on the alkene).

-

Ethyl acrylate (1.0 eq) is added via syringe. The mixture is stirred to ensure homogeneity.

-

-

Reagent Addition:

-

The solution of 2-diazo-1,1,1-trifluoroethane (1.1-1.5 eq) is drawn into a syringe and placed on a syringe pump.

-

The diazo solution is added dropwise to the stirred reaction mixture over 4-6 hours. Causality: Slow addition is critical to maintain a low stationary concentration of the highly reactive diazo compound and the carbene intermediate, minimizing side reactions such as dimer formation and ensuring safety.

-

A continuous, gentle evolution of N₂ gas should be observed. The reaction is typically maintained at room temperature or slightly chilled (0 °C) to moderate reactivity.

-

-

Reaction Monitoring:

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots, checking for the consumption of ethyl acrylate.

-

-

Work-up and Isolation:

-

Once the reaction is complete, the solvent is carefully removed under reduced pressure.

-

The residue is redissolved in diethyl ether or ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. Causality: The aqueous wash removes residual catalyst and any acidic byproducts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Fractions containing the pure product (as identified by TLC) are combined and the solvent is evaporated to yield ETFC as a colorless liquid.

-

Sources

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate

This guide provides an in-depth exploration of Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate (CAS No. 139229-57-5), a fluorinated building block of significant interest in modern medicinal and agrochemical research. We will delve into its unique chemical properties, synthesis, and applications, offering insights for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Cyclopropanes

The introduction of fluorine-containing moieties into organic molecules is a well-established strategy in drug discovery for modulating a compound's physicochemical and biological properties.[1][2][3] The trifluoromethyl (CF3) group, in particular, is often employed as a bioisostere for methyl or chloro groups, offering a unique combination of steric bulk and strong electron-withdrawing character.[4] This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[3][5]

When incorporated into a cyclopropane ring, the CF3 group imparts a unique conformational rigidity and a distinct electronic profile.[6][7] Trifluoromethyl-substituted cyclopropanes are recognized as valuable structural motifs in medicinal chemistry, often serving as metabolically stable replacements for labile groups like tert-butyl.[6] this compound is a key building block that provides access to this important class of compounds.

Physicochemical and Spectroscopic Profile

Key Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 139229-57-5 | [8][9] |

| Molecular Formula | C7H9F3O2 | [8][9] |

| Molecular Weight | 182.14 g/mol | [8][9][10] |

| Appearance | Colorless liquid | [9] |

| Boiling Point (Predicted) | 127.4 ± 35.0 °C | [8] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [8] |

| LogP (XLogP3) | 1.9 | [8][10] |

| Topological Polar Surface Area | 26.3 Ų | [10] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and complex multiplets for the diastereotopic methylene protons of the cyclopropane ring.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon, the quaternary carbon attached to the CF3 group, the methylene carbons of the cyclopropane ring, the methylene and methyl carbons of the ethyl group, and the trifluoromethyl carbon, which would appear as a quartet due to C-F coupling.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and rearrangements involving the cyclopropane ring and trifluoromethyl group.[11]

Synthesis and Mechanistic Considerations

The synthesis of trifluoromethyl-substituted cyclopropanes can be achieved through various methods, with the most common being the reaction of an olefin with a trifluoromethylcarbene precursor.[6][7]

General Synthetic Approach: Catalytic Cyclopropanation

A general and effective method for the synthesis of trifluoromethyl-substituted cyclopropanes involves the catalytic decomposition of a trifluorodiazoalkane in the presence of an alkene.[7][12][13] For the synthesis of this compound, a plausible approach would be the reaction of ethyl acrylate with 2-diazo-1,1,1-trifluoroethane, catalyzed by a transition metal complex, such as those based on rhodium or copper.[12][13]

The choice of catalyst is crucial for controlling the efficiency and stereoselectivity of the reaction.[12] Dirhodium catalysts are often highly effective for such transformations.[12]

Caption: General workflow for the synthesis of this compound.

Proposed Reaction Mechanism

The catalytic cycle for a rhodium-catalyzed cyclopropanation is believed to proceed through the following key steps:

-

Catalyst Activation: The rhodium catalyst reacts with the diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen.

-

Carbene Transfer: The rhodium-carbene complex then reacts with the alkene (ethyl acrylate) to form a metallacyclobutane intermediate.

-

Product Formation and Catalyst Regeneration: Reductive elimination from the metallacyclobutane intermediate yields the desired cyclopropane product and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle.

Caption: Simplified catalytic cycle for rhodium-catalyzed trifluoromethylcyclopropanation.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for catalytic cyclopropanation reactions.

Materials:

-

Ethyl acrylate

-

2-Diazo-1,1,1-trifluoroethane (handle with extreme care, preferably generated in situ)

-

Dirhodium(II) acetate dimer (or other suitable Rh(II) catalyst)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the rhodium catalyst (e.g., 0.1-1 mol%) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) is added ethyl acrylate (1.0 equivalent).

-

The reaction mixture is cooled to an appropriate temperature (e.g., 0 °C or room temperature, depending on the reactivity of the diazo compound and catalyst).

-

A solution of 2-diazo-1,1,1-trifluoroethane in DCM is added slowly via a syringe pump over several hours to maintain a low concentration of the diazo compound and minimize side reactions.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting materials are consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

-

Pharmaceuticals: The 1-(trifluoromethyl)cyclopropyl moiety is a desirable feature in drug candidates due to its ability to enhance metabolic stability and modulate lipophilicity.[6][7] This building block can be incorporated into lead compounds to improve their pharmacokinetic profiles. For example, it can serve as a precursor for the synthesis of novel amino acids or other functionalized cyclopropanes that are subsequently used in the synthesis of active pharmaceutical ingredients (APIs).

-

Agrochemicals: In the agrochemical industry, fluorinated compounds often exhibit enhanced pesticidal or fungicidal activity. The trifluoromethylcyclopropane scaffold can be found in some modern agrochemicals.

Safety, Handling, and Disposal

5.1. Hazard Identification

This compound is classified as a flammable liquid and is an irritant to the skin, eyes, and respiratory tract.[10]

-

GHS Hazard Statements:

5.2. Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood.[8][14][15]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][14][15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[16]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]

5.3. Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[14][15] Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a strategically important building block in modern chemical synthesis. Its unique combination of a trifluoromethyl group and a cyclopropane ring offers a powerful tool for medicinal and agrochemical chemists to fine-tune the properties of bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate 97% | CAS: 139229-57-5 | AChemBlock [achemblock.com]

- 10. This compound | C7H9F3O2 | CID 14996286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

Physical and chemical properties of "Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate"

An In-depth Technical Guide to Ethyl 1-(Trifluoromethyl)cyclopropanecarboxylate for Advanced Chemical Synthesis

Executive Summary: this compound is a pivotal chemical building block in modern drug discovery and agrochemical research. The unique combination of a strained cyclopropane ring and an electron-withdrawing trifluoromethyl group imparts desirable properties to bioactive molecules, including enhanced metabolic stability, increased potency, and improved membrane permeability. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and key reactions, and expert insights into its application as a strategic design element in medicinal chemistry.

The Strategic Value of the 1-(Trifluoromethyl)cyclopropyl Moiety

In the landscape of medicinal chemistry, the deliberate incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical and biological properties. The 1-(trifluoromethyl)cyclopropyl (TFCp) group is particularly noteworthy as a bioisostere for sterically demanding groups like tert-butyl or isopropyl moieties. Its introduction can lead to significant improvements in a compound's metabolic profile by blocking sites of oxidative metabolism. Furthermore, the rigid, three-dimensional nature of the cyclopropane ring can lock a molecule into a specific, biologically active conformation, enhancing binding affinity to target proteins.[1][2] this compound serves as a primary gateway reagent for introducing this valuable TFCp scaffold into more complex molecular architectures.

Molecular Identity and Physicochemical Properties

A precise understanding of the fundamental properties of a reagent is critical for its effective use in synthesis and process development.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | [3] |

| CAS Number | 139229-57-5 | [3][4][5] |

| Molecular Formula | C₇H₉F₃O₂ | [3][4][5] |

| Molecular Weight | 182.14 g/mol | [3] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 127.4 ± 35.0 °C (Predicted) | [4][6] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [4][6] |

| LogP (XLogP3) | 1.9 | [3][4][6] |

| Topological Polar Surface Area | 26.3 Ų | [3][6] |

Solubility Profile

While specific experimental solubility data is not widely published, based on its structure and general principles of fluorinated compounds, a qualitative solubility profile can be inferred. The compound is expected to be readily soluble in common aprotic organic solvents such as diethyl ether, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). Highly fluorinated molecules are characteristically both hydrophobic and lipophobic, meaning their solubility in both aqueous and hydrocarbon solvents can be limited.[7] For applications requiring miscibility with less polar solvents like hexanes, a co-solvent might be beneficial. Its solubility in water is expected to be very low.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Although a complete, published experimental dataset for this specific compound is scarce, a reliable spectral profile can be predicted based on its structure and data from close analogs, such as the corresponding methyl ester.[4]

Predicted Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

-

¹H NMR:

-

δ 4.25 (q, J = 7.1 Hz, 2H): The two protons of the ethyl ester methylene group (-O-CH₂ -CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl group.

-

δ 1.55-1.45 (m, 2H): The two diastereotopic methylene protons on the cyclopropane ring cis to the ester group.

-

δ 1.30-1.20 (m, 2H): The two diastereotopic methylene protons on the cyclopropane ring trans to the ester group. The complex splitting pattern arises from both geminal and vicinal coupling.

-

δ 1.28 (t, J = 7.1 Hz, 3H): The three protons of the ethyl ester methyl group (-O-CH₂-CH₃ ) appear as a triplet.

-

-

¹³C NMR:

-

δ 168.0: Carbonyl carbon of the ester group (C=O).

-

δ 125.0 (q, ¹JC-F ≈ 275 Hz): Trifluoromethyl carbon (-C F₃). The large coupling constant is characteristic of a direct C-F bond.

-

δ 62.0: Methylene carbon of the ethyl group (-O-C H₂-CH₃).

-

δ 35.0 (q, ²JC-F ≈ 35 Hz): Quaternary carbon of the cyclopropane ring.

-

δ 18.0: Methylene carbons of the cyclopropane ring (-C H₂-C H₂-).

-

δ 14.0: Methyl carbon of the ethyl group (-O-CH₂-C H₃).

-

-

¹⁹F NMR:

-

δ -65 to -70: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group is expected in this region, relative to CFCl₃ as a standard.[8]

-

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 182.06 would be expected. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 137, and the loss of the entire ester functional group.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

Synthesis and Purification

While several methods exist for the synthesis of trifluoromethyl-substituted cyclopropanes, a robust approach involves the reaction of a suitable trifluoromethyl-substituted precursor with an acrylate. The following is a representative protocol adapted from established cyclopropanation methodologies.

Synthetic Workflow Diagram

Sources

- 1. WO2010029082A1 - Organic compounds - Google Patents [patents.google.com]

- 2. aablocks.com [aablocks.com]

- 3. fluorinated ester co-solvents: Topics by Science.gov [science.gov]

- 4. 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester | C6H7F3O2 | CID 24208784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR [m.chemicalbook.com]

The Ascendancy of a Trifluoromethylated Scaffold: A Technical Guide to Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate in Modern Synthesis

Abstract

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine continues to be a paramount approach for modulating molecular properties. The trifluoromethyl group (CF3), in particular, has been identified as a crucial substituent for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide delves into the synthesis, properties, and versatile applications of a pivotal building block that elegantly combines the conformational rigidity of a cyclopropane ring with the potent electronic attributes of a trifluoromethyl group: Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate . This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols to leverage the full potential of this unique trifluoromethylated scaffold.

Introduction: The Strategic Advantage of the 1-(Trifluoromethyl)cyclopropyl Moiety

The confluence of a trifluoromethyl group and a cyclopropane ring within a single molecular entity offers a compelling set of advantages for the medicinal and agrochemical chemist. The cyclopropyl group, a conformationally constrained three-membered ring, introduces a degree of rigidity that can be beneficial for optimizing ligand-receptor interactions.[3] Concurrently, the trifluoromethyl group, a well-established bioisostere for the tert-butyl group, can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[4]

The 1-(trifluoromethyl)cyclopropyl (TFCp) fragment has gained considerable traction in drug discovery programs.[4] Its incorporation into molecular architectures has been shown to positively influence a range of critical properties including:

-

Enhanced Potency: The unique stereoelectronic profile of the TFCp group can lead to improved binding interactions with biological targets.

-

Increased Metabolic Stability: The robust C-F bonds are resistant to metabolic degradation, prolonging the in vivo lifetime of a compound.[5]

-

Modulated Lipophilicity: The CF3 group increases lipophilicity, which can improve membrane permeability and cellular uptake.[2][5]

-

Improved Brain Permeability: The physicochemical properties of the TFCp moiety can facilitate passage across the blood-brain barrier.[3]

This compound serves as a readily accessible and versatile starting material for the introduction of this valuable TFCp scaffold into a diverse array of complex molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 139229-57-5 | [6][7] |

| Molecular Formula | C₇H₉F₃O₂ | [6][7] |

| Molecular Weight | 182.14 g/mol | [6][7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 127.4 ± 35.0 °C (Predicted) | |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | |

| IUPAC Name | ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | [6][7] |

Synthesis of this compound

The synthesis of this key building block can be approached through several strategic pathways, primarily involving the construction of the cyclopropane ring. Two plausible and effective methods are detailed below.

Method A: Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylates are highly efficient catalysts for the decomposition of diazo compounds, generating rhodium carbene intermediates that readily undergo cyclopropanation with alkenes.[1] A logical precursor for the synthesis of this compound is ethyl 2-(trifluoromethyl)acrylate.

Caption: Rhodium-Catalyzed Cyclopropanation Workflow.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

-

Reaction Setup: To a solution of ethyl 2-(trifluoromethyl)acrylate (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a catalytic amount of a rhodium(II) catalyst, such as Rh₂(OAc)₄ (0.5-2 mol%).

-

Addition of Diazo Compound: Slowly add a solution of a diazo compound, such as ethyl diazoacetate (1.1 equiv), in the same solvent to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method B: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid.[8][9][10] This method is particularly attractive due to its functional group tolerance.

Caption: Simmons-Smith Cyclopropanation Workflow.

Experimental Protocol: Simmons-Smith Cyclopropanation

-

Preparation of the Zinc-Copper Couple: Activate zinc dust by treating it with a solution of copper(II) sulfate in water. Filter, wash with water, acetone, and ether, and dry under vacuum.

-

Reaction Setup: To a suspension of the activated zinc-copper couple (2.0 equiv) in a dry ethereal solvent (e.g., diethyl ether or 1,2-dimethoxyethane) under an inert atmosphere, add a solution of diiodomethane (1.5 equiv).

-

Addition of Alkene: To the resulting mixture, add a solution of ethyl 2-(trifluoromethyl)acrylate (1.0 equiv) in the same solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

-

Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Key Synthetic Transformations and Applications

This compound is not merely a final product but a versatile intermediate that can be readily transformed into a variety of other valuable building blocks.

Hydrolysis to 1-(Trifluoromethyl)cyclopropanecarboxylic Acid

The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the synthesis of amides and other derivatives.[5]

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: To a solution of this compound (1.0 equiv) in a mixture of ethanol and water, add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 equiv).[11][12]

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to 0 °C and carefully acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(trifluoromethyl)cyclopropanecarboxylic acid.

Amidation to 1-(Trifluoromethyl)cyclopropanecarboxamides

The carboxylic acid can be readily converted to amides using standard peptide coupling reagents or by activation as an acyl chloride. Amides are a cornerstone of many pharmaceutical structures.

Caption: Amide Synthesis from the Carboxylic Acid.

Experimental Protocol: Amidation

-

Activation of Carboxylic Acid: To a solution of 1-(trifluoromethyl)cyclopropanecarboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equiv). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equiv).

-

Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Agrochemicals

The 1-(trifluoromethyl)cyclopropyl moiety is a privileged scaffold in modern drug discovery and agrochemical research.

In Medicinal Chemistry

Numerous drug candidates have incorporated the TFCp group to enhance their pharmacological profiles. For example, in the development of antagonists for the TRPV1 receptor, the (trifluoromethyl)cyclopropyl group has been utilized to improve potency and metabolic stability.[13] The structural rigidity and lipophilicity imparted by this group make it a valuable component in the design of central nervous system (CNS) active agents and inhibitors of various enzymes.

In Agrochemicals

In the agrochemical sector, the introduction of the TFCp group can lead to enhanced efficacy and better environmental profiles for herbicides, fungicides, and insecticides.[5] The metabolic stability of the trifluoromethyl group ensures a longer duration of action, while the overall molecular properties can be fine-tuned for optimal uptake and translocation in plants or target pests. The trifluoromethyl group is a common feature in modern agrochemicals, and its presence on a cyclopropyl ring offers a unique combination of beneficial properties.[14][15]

Conclusion

This compound has firmly established itself as a cornerstone building block in contemporary organic synthesis. Its straightforward synthesis and the ease with which it can be converted into other key intermediates, such as the corresponding carboxylic acid and amides, make it an invaluable tool for researchers. The unique combination of the conformational constraint of the cyclopropane ring and the powerful electronic and metabolic stabilizing effects of the trifluoromethyl group provides a compelling strategic advantage in the design of novel pharmaceuticals and agrochemicals. As the demand for more effective and safer bioactive molecules continues to grow, the utility of this versatile trifluoromethylated scaffold is poised to expand even further.

References

-

Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications. (URL: [Link])

-

Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (URL: [Link])

-

Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. ResearchGate. (URL: [Link])

-

Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health. (URL: [Link])

-

Simmons–Smith reaction. Wikipedia. (URL: [Link])

-

A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. National Center for Biotechnology Information. (URL: [Link])

-

(1-(Trifluoromethyl)cyclopropyl)methanol. MySkinRecipes. (URL: [Link])

-

Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Emory University. (URL: [Link])

-

Dibutyl 2-(trifluoromethyl)cyclopropylboronate as a useful (trifluoromethyl)-cyclopropyl donor: application to antagonists of TRPV1. ResearchGate. (URL: [Link])

-

Simmons-Smith Reaction. Organic Chemistry Portal. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

Efficient synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation of α-trifluoromethyl styrenes with chloroacetonitrile and ethyl chloroacetate. Royal Society of Chemistry. (URL: [Link])

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. (URL: [Link])

-

Simmons‐Smith Cyclopropanation Reaction. ResearchGate. (URL: [Link])

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Center for Biotechnology Information. (URL: [Link])

-

Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. (URL: [Link])

-

Rhodium(II)‐Catalyzed Cyclopropanation. ResearchGate. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. (URL: [Link])

-

Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. ResearchGate. (URL: [Link])

-

Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Royal Society of Chemistry. (URL: [Link])

-

hydrolysis of esters. Chemguide. (URL: [Link])

-

Experiment C: Hydrolysis of a Carboxylic Acid Ester:. (URL: [Link])

-

The Hydrolysis of Esters. Chemistry LibreTexts. (URL: [Link])

-

326 - K1 Kinetics of Ester Hydrolysis. YouTube. (URL: [Link])

-

Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. University of Waterloo. (URL: [Link])

-

Direct amidation of esters with nitroarenes. National Center for Biotechnology Information. (URL: [Link])

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Center for Biotechnology Information. (URL: [Link])

-

Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Center for Biotechnology Information. (URL: [Link])

-

Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (1-(Trifluoromethyl)cyclopropyl)methanol [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. This compound | C7H9F3O2 | CID 14996286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate 97% | CAS: 139229-57-5 | AChemBlock [achemblock.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of "Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate

Introduction

This compound is a molecule of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group and a cyclopropane ring into a single scaffold imparts unique physicochemical properties. The CF₃ group, a bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule.[1] The cyclopropane ring, a rigid, three-membered carbocycle, introduces conformational constraint and a unique spatial arrangement of substituents. Understanding the precise structural features of this compound is paramount for its application, and this is achieved through a combination of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and supported by data from analogous structures, offering a predictive and instructional framework for researchers.

Molecular Structure and Analysis

The structural formula of this compound is C₇H₉F₃O₂.[2] The molecule contains a quaternary carbon center at the 1-position of the cyclopropane ring, substituted with both the trifluoromethyl group and the ethyl carboxylate group.

Sources

An In-Depth Technical Guide to the Discovery and History of Trifluoromethylated Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The trifluoromethylated cyclopropane motif has emerged as a cornerstone in modern medicinal and agrochemical research, prized for its unique ability to impart favorable physicochemical and metabolic properties to bioactive molecules. This guide provides a comprehensive exploration of the discovery and historical evolution of trifluoromethylated cyclopropanes, tracing their journey from challenging curiosities to indispensable tools in the design of next-generation therapeutics and crop protection agents. We will delve into the seminal early synthetic efforts, the transformative advent of metal-catalyzed methodologies, and the cutting-edge advancements in asymmetric and biocatalytic approaches. This in-depth analysis is supplemented with detailed experimental protocols for key synthetic transformations, comparative data, and a forward-looking perspective on the future of this remarkable structural unit.

Introduction: The Rise of a Privileged Scaffold

The strategic incorporation of fluorine into organic molecules has become a paramount strategy in the design of modern pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity. When this functional group is appended to a cyclopropane ring, the resulting trifluoromethylated cyclopropane moiety offers a unique three-dimensional scaffold that can serve as a metabolically stable bioisostere for the ubiquitous but often labile tert-butyl group. This combination of conformational rigidity and the electronic effects of the CF₃ group has propelled trifluoromethylated cyclopropanes to the forefront of contemporary drug discovery and development.[3]

This guide will provide a deep dive into the fascinating history and synthetic evolution of this "privileged scaffold," offering researchers and scientists a thorough understanding of its origins and the diverse methodologies available for its construction.

Early Explorations: Taming the Trifluoromethyl Group

The initial forays into the synthesis of trifluoromethylated cyclopropanes were fraught with challenges, primarily due to the high reactivity and often hazardous nature of the requisite reagents. These early methods, while groundbreaking for their time, were frequently hampered by low yields, limited substrate scope, and harsh reaction conditions.

A pivotal moment in the history of trifluoromethylated cyclopropanes arrived in 1943 , with the work of Gilman and Jones . They developed a method for the in situ generation of trifluoromethylcarbene from 2,2,2-trifluorodiazoethane (CF₃CHN₂).[4] This reactive intermediate could then undergo cycloaddition with alkenes, representing one of the earliest deliberate syntheses of a trifluoromethylated cyclopropane. However, the explosive nature of trifluorodiazoethane necessitated extreme caution and limited the broad applicability of this approach.[1]

Another early strategy involved the direct conversion of a cyclopropanecarboxylic acid to a trifluoromethyl group using aggressive fluorinating agents like sulfur tetrafluoride (SF₄). While conceptually straightforward, this method required specialized equipment to handle the corrosive and toxic SF₄ and often resulted in modest yields and a lack of stereocontrol.[5]

These pioneering efforts, despite their limitations, laid the crucial groundwork for the development of more refined and practical synthetic routes in the decades to come.

The Catalytic Revolution: A New Era of Synthesis

The latter half of the 20th century witnessed a paradigm shift in the synthesis of trifluoromethylated cyclopropanes with the advent of transition metal catalysis. This revolution transformed the field, offering milder reaction conditions, improved yields, and, most importantly, the ability to control the stereochemistry of the cyclopropane ring.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylates have proven to be exceptionally effective catalysts for the decomposition of diazo compounds, leading to the formation of rhodium carbene intermediates. These electrophilic species readily react with alkenes in a [2+1] cycloaddition to furnish cyclopropanes.[6] The application of this methodology to trifluoromethyl-substituted diazo precursors provided a significantly safer and more efficient route to trifluoromethylated cyclopropanes compared to the earlier photochemical methods.

The choice of the rhodium catalyst's ligands is paramount in controlling the stereoselectivity of the reaction, enabling the synthesis of specific diastereomers and, with the use of chiral ligands, enantiomerically enriched products.[7]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with a Trifluoromethyl Diazo Compound

Objective: To synthesize a trifluoromethylated cyclopropane via a rhodium-catalyzed reaction.

Materials:

-

Styrene (1.0 mmol, 1.0 equiv)

-

1-Aryl-2,2,2-trifluorodiazoethane (1.2 mmol, 1.2 equiv)

-

Dirhodium(II) tetrakis(acetate) [Rh₂(OAc)₄] (0.01 mmol, 1 mol%)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Rh₂(OAc)₄ (4.4 mg, 0.01 mmol).

-

Add anhydrous DCM (5 mL) to dissolve the catalyst.

-

Add styrene (115 µL, 1.0 mmol) to the catalyst solution.

-

In a separate vial, dissolve the 1-aryl-2,2,2-trifluorodiazoethane (1.2 mmol) in anhydrous DCM (5 mL).

-

Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 4 hours at room temperature. Note: Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

After the addition is complete, stir the reaction mixture for an additional 12 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired trifluoromethylated cyclopropane.

Copper-Catalyzed Cyclopropanation

Copper complexes, particularly those with bisoxazoline (BOX) and pyridine-containing ligands, have also emerged as powerful catalysts for the cyclopropanation of alkenes with trifluorodiazoethane.[8] Copper catalysis often offers a more cost-effective alternative to rhodium and has been successfully applied in a wide range of transformations, including the synthesis of trifluoromethyl-cyclopropylboronates, which are versatile synthetic intermediates.[8]

Experimental Protocol: Enantioselective Copper-Catalyzed Cyclopropanation of an Alkenyl Boronate

Objective: To synthesize an enantioenriched trifluoromethyl-cyclopropylboronate.

Materials:

-

(E)-Alkenyl boronate (0.5 mmol, 1.0 equiv)

-

[Cu(CH₃CN)₄]PF₆ (0.025 mmol, 5 mol%)

-

Chiral bisoxazoline (BOX) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline)) (0.0275 mmol, 5.5 mol%)

-

2,2,2-Trifluorodiazoethane solution in a suitable solvent (e.g., toluene) (1.0 mmol, 2.0 equiv)

-

1,2-Dichloroethane (DCE), anhydrous (2.5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add [Cu(CH₃CN)₄]PF₆ (9.3 mg, 0.025 mmol) and the chiral BOX ligand (8.0 mg, 0.0275 mmol) to a Schlenk tube.

-

Add anhydrous DCE (1.0 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

-

Add the (E)-alkenyl boronate (0.5 mmol) dissolved in anhydrous DCE (1.5 mL) to the catalyst solution.

-

Cool the reaction mixture to 0 °C.

-

Using a syringe pump, add the solution of 2,2,2-trifluorodiazoethane (1.0 mmol) to the reaction mixture over a period of 6 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 16 hours.

-

Quench the reaction by exposing it to air.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched trifluoromethyl-cyclopropylboronate.

Modern Frontiers: Asymmetric Synthesis and Biocatalysis

The demand for enantiomerically pure trifluoromethylated cyclopropanes in drug development has spurred the creation of highly sophisticated asymmetric synthetic methods. The use of chiral ligands in rhodium- and copper-catalyzed reactions has been extensively explored, achieving excellent levels of diastereoselectivity and enantioselectivity.[7][8]

More recently, the field has ventured into the realm of biocatalysis , employing engineered enzymes to perform stereoselective cyclopropanations. Engineered variants of myoglobin and other heme-containing proteins have been shown to catalyze the cyclopropanation of alkenes with trifluorodiazoethane, offering a green and highly selective alternative to traditional chemical catalysts.[4][9] These biocatalytic systems can often access stereoisomers that are challenging to obtain through conventional methods.[4]

Data Summary: A Comparative Overview of Synthetic Methodologies

| Method | Catalyst/Reagent | Typical Yield | Stereoselectivity | Key Advantages | Key Limitations |

| Early Methods | |||||

| Photolysis | None (UV light) | Low to moderate | Poor | Simplicity | Hazardous diazo precursor, low selectivity |

| Deoxyfluorination | SF₄ | Moderate | Poor | Direct conversion | Harsh conditions, toxic reagent |

| Catalytic Methods | |||||

| Rhodium-Catalyzed | Rh₂(OAc)₄, Chiral Rh(II) complexes | Good to excellent | Moderate to excellent | High efficiency, tunable selectivity | Cost of rhodium, catalyst sensitivity |

| Copper-Catalyzed | Cu(I)/BOX, other Cu complexes | Good to excellent | Moderate to excellent | Cost-effective, good functional group tolerance | Can be less reactive than rhodium |

| Iron-Catalyzed | Chiral Fe(II) complexes | Good | Good to excellent | Abundant and inexpensive metal | Field is still developing |

| Biocatalysis | |||||

| Engineered Enzymes | Myoglobin variants, etc. | Moderate to good | Excellent | High stereoselectivity, green chemistry | Substrate scope can be limited, requires protein engineering |

Visualizing the Synthetic Pathways

To better illustrate the evolution of synthetic strategies for trifluoromethylated cyclopropanes, the following diagrams depict the core concepts of early and modern approaches.

Caption: Early synthetic routes to trifluoromethylated cyclopropanes.

Caption: Modern catalytic approaches for trifluoromethylated cyclopropane synthesis.

Applications and Future Outlook

The impact of trifluoromethylated cyclopropanes is profoundly felt in both the pharmaceutical and agrochemical industries. In medicine, this motif is present in numerous clinical candidates and approved drugs, where it enhances metabolic stability and improves pharmacokinetic profiles. In agriculture, trifluoromethylated cyclopropanes are integral components of next-generation pesticides and herbicides, contributing to increased potency and improved environmental safety profiles.[10]

The future of trifluoromethylated cyclopropane synthesis will likely focus on the development of even more efficient, selective, and sustainable catalytic systems. The expansion of biocatalytic methods to a broader range of substrates and the discovery of novel, earth-abundant metal catalysts are exciting avenues of ongoing research. As our understanding of the intricate interplay between structure and function continues to grow, the demand for innovative methods to access these valuable building blocks will undoubtedly intensify, ensuring that the story of the trifluoromethylated cyclopropane is far from over.

References

-

Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777–791. [Link]

-

Schaus, L. D., et al. (2022). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. Angewandte Chemie International Edition, 62(4), e202208936. [Link]

-

López-Vidal, M., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(15), 5886–5891. [Link]

-

Wang, Y., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, e202406779. [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Jiang, B., Zhang, F., & Xiong, W. (2003). A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (+/-)-trans-trifluoronorcoronamic acid. Chemical Communications, (4), 536–537. [Link]

-

AgroPages. (2025). Agrochemical Innovation: The Role of Trifluoromethylated Intermediates. [Link]

-

Yan, X. X. (2021). Synthesis Of Trifluoromethyl-substituted Cyclopropane With 1,3-diyne Functional Group. Master's Thesis. [Link]

-

Mykhailiuk, P. K., et al. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. [Link]

-

Hock, K. J., Mertens, L., & Koenigs, R. M. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications, 52(99), 14291-14294. [Link]

-

Morandi, B., & Carreira, E. M. (2010). Rhodium-catalyzed cyclopropenation of alkynes: synthesis of trifluoromethyl-substituted cyclopropenes. Angewandte Chemie International Edition, 49(25), 4294-4296. [Link]

-

Mykhailiuk, P. K. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

Shibata, N., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(28), 7746–7761. [Link]

-

Davies, H. M. L., Hedley, S. J., & Bohall, B. R. (2005). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry, 70(26), 10737–10742. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 8. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 10. nbinno.com [nbinno.com]

"Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate" IUPAC name and structure

An In-Depth Technical Guide to Ethyl 1-(Trifluoromethyl)cyclopropanecarboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal and agrochemical research. It is designed for researchers, synthetic chemists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its significant applications.

Introduction: The Significance of a Fluorinated Cyclopropane Motif

This compound (CAS No. 139229-57-5) is a specialized chemical intermediate that has gained prominence for its unique structural combination: a conformationally rigid cyclopropane ring and a potent trifluoromethyl (CF₃) group. The cyclopropane scaffold is a valuable design element in medicinal chemistry, often used to orient substituents in a precise three-dimensional arrangement and to serve as a bioisostere for other chemical groups.[1]

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to modulate a molecule's physicochemical and biological properties.[2] The CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate binding affinity with biological targets.[2] The fusion of these two motifs in this compound creates a high-value building block for constructing complex and biologically active molecules.

Nomenclature and Chemical Structure

A clear understanding of the molecule's identity is fundamental for any scientific endeavor.

-

IUPAC Name : ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate[3][4]

-

Common Synonyms : this compound, 1-(Trifluoromethyl)cyclopropanecarboxylic acid ethyl ester[5][6]

Chemical Structure Diagram

The following diagram illustrates the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data for this compound are crucial for experimental design, process chemistry, and computational modeling. The properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 182.14 g/mol | [3][4][7] |

| Exact Mass | 182.055464 Da | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point (Predicted) | 127.4 ± 35.0 °C | [5][8] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [5][8] |

| LogP (XLogP3) | 1.9 | [3][5][8] |

| Topological Polar Surface Area | 26.3 Ų | [3][5][8] |

| Refractive Index (Predicted) | 1.373 | [3] |

Synthesis Protocol: Steglich Esterification

While various methods exist for creating trifluoromethylated cyclopropanes, a practical and scalable approach for synthesizing the title compound is through the esterification of its corresponding carboxylic acid. 1-(Trifluoromethyl)cyclopropanecarboxylic acid is a commercially available starting material, making this route highly accessible for most research and development labs.[9][10]

The following protocol details a Steglich esterification, a mild and highly efficient method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly effective as it proceeds at room temperature and minimizes the formation of side products.[1]

Experimental Workflow Diagram

Caption: Workflow for the Steglich esterification synthesis protocol.

Detailed Step-by-Step Methodology

Materials:

-

1-(Trifluoromethyl)cyclopropanecarboxylic acid (1.0 eq)

-

Anhydrous Ethanol (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

5% HCl aqueous solution

-

Saturated NaHCO₃ aqueous solution

-

Brine (Saturated NaCl aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(Trifluoromethyl)cyclopropanecarboxylic acid (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

-

Addition of Reagents: Add anhydrous ethanol (1.2 eq) followed by the catalyst, DMAP (0.1 eq).

-

Rationale: DMAP is a highly effective acylation catalyst that accelerates the reaction, allowing it to proceed under mild conditions and suppressing potential side reactions.[1]

-

-

Initiation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Rationale: DCC is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Adding it at 0°C helps control the initial exothermic reaction.

-

-

Reaction Progression: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting carboxylic acid is consumed.

-

Workup - Filtration: Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃ (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Development

The title compound is not an end product but a versatile building block for synthesizing more complex, high-value molecules.

Role as a Pharmaceutical and Agrochemical Precursor

Sources

- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 2. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]

- 3. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate 97% | CAS: 139229-57-5 | AChemBlock [achemblock.com]

- 7. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]

- 10. 277756-46-4|1-(Trifluoromethyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

A Researcher's Guide to the Sourcing and Application of Ethyl 1-(Trifluoromethyl)cyclopropanecarboxylate

Introduction: The Value of the Trifluoromethyl-Cyclopropane Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. When combined with the conformationally constrained, three-dimensional scaffold of a cyclopropane ring, the resulting 1-(trifluoromethyl)cyclopropane (TFCp) moiety becomes a highly valuable building block.[1][2] This structure is found in a variety of bioactive compounds and advanced pharmaceutical intermediates.[1]

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate (CAS No. 139229-57-5) is a critical reagent that provides researchers with a direct and efficient entry point for introducing the TFCp scaffold into target molecules. This guide serves as a comprehensive technical resource on its commercial availability, physicochemical properties, safe handling, and a practical application in the synthesis of its corresponding carboxylic acid, a common and vital downstream intermediate.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are paramount for successful and safe experimentation. The key identifiers and computed physical properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 139229-57-5 | [3][4][5] |

| Molecular Formula | C₇H₉F₃O₂ | [3][4] |

| Molecular Weight | 182.14 g/mol | [3][5] |

| IUPAC Name | ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | [3][5] |

| Density | ~1.31 g/cm³ (Predicted) | [6][7] |

| Boiling Point | ~127 °C (Predicted) | [6][7] |

| XLogP3 | 1.9 | [5][7] |

| Topological Polar Surface Area | 26.3 Ų | [5][7] |

Commercial Availability and Procurement

This compound is readily available from a range of fine chemical suppliers, catering to needs from early-stage research and development to bulk and custom synthesis inquiries. The choice of supplier often depends on the required purity, scale, and lead time.

| Supplier | Purity | Notes | Source(s) |

| AChemBlock | 97% | Listed under Catalog ID S80289. | [3] |

| Huateng Pharma | ≥ 95% | Marketed as a pharmaceutical intermediate. | [4] |

| Henan Lihao Chem Plant Ltd. | 99% | Available as a bulk drug intermediate. | [7] |

| Hangzhou KieRay Chem Co., Ltd. | Industrial Grade | Manufactory with export to North America and Europe. | [6] |

Causality Insight: For initial proof-of-concept syntheses, a purity of 95-97% is often sufficient and cost-effective. However, for late-stage development, kinetic studies, or when preparing analytical standards, sourcing a higher purity grade (≥99%) is critical to avoid the introduction of confounding impurities that could interfere with downstream reactions or biological assays.

Application Case Study: Saponification to 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

A primary and logical transformation for this ester is its hydrolysis to the corresponding carboxylic acid, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 277756-46-4). This acid is itself a crucial building block for forming amides, esters, and other derivatives.[8] The following protocol describes a standard, robust, and high-yielding basic hydrolysis (saponification) procedure.

Experimental Protocol: Basic Hydrolysis

This protocol is a self-validating system. The reaction's endpoint is definitively determined by chromatographic monitoring, and the product's identity is confirmed through standard analytical techniques.

Materials:

-

This compound (1.0 eq.)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 - 5.0 eq.)

-

Solvent: Tetrahydrofuran (THF) / Water (2:1 v/v) or Ethanol

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water.[9]

-

Base Addition: Add sodium hydroxide (2.0 - 5.0 eq.) to the stirred solution.[10] Using a hydroxide base renders the reaction effectively irreversible, in contrast to acid-catalyzed hydrolysis which exists in an equilibrium.[11][12]

-

Reaction & Monitoring: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously.[10] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water. Carefully acidify the solution to a pH of 1-2 by the dropwise addition of 1 M HCl while stirring in an ice bath. This step protonates the carboxylate salt to form the desired carboxylic acid.[11][13]

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product three times with ethyl acetate.[13]

-

Washing and Drying: Combine the organic layers and wash once with brine to remove residual inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, which is often a white solid.[14]

-

Purification (if necessary): The crude product can be purified further by recrystallization if required for high-purity applications.

Visualization of the Hydrolysis Workflow

The logical flow of the synthetic protocol can be visualized to clarify the sequence of operations from starting material to final product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 3. ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate 97% | CAS: 139229-57-5 | AChemBlock [achemblock.com]

- 4. This compound | CAS:139229-57-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. This compound | C7H9F3O2 | CID 14996286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN110054558B - Preparation method of 1-trifluoromethylcyclopropane-1-formic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of unique structural motifs is paramount to achieving enhanced efficacy, metabolic stability, and optimized physicochemical properties. Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate (CAS No. 139229-57-5) has emerged as a pivotal building block, valued for its convergence of two highly influential chemical moieties: the cyclopropane ring and the trifluoromethyl (CF₃) group.[1][2] This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and professionals in drug and agrochemical development. We will explore its core properties, synthetic strategies, spectroscopic signature, and practical applications, underscoring the scientific rationale behind its utility.

The cyclopropane ring, as the smallest carbocycle, imparts a rigid, three-dimensional conformation to molecules, which can improve binding affinity to biological targets and enhance metabolic stability.[1][3] Concurrently, the trifluoromethyl group, a well-established bioisostere for groups like chlorine and methyl, offers profound benefits including increased lipophilicity, improved metabolic resistance by blocking sites of oxidation, and modulation of electronic properties, which can significantly enhance a compound's pharmacokinetic profile.[4][5] The combination of these features in this compound makes it a highly sought-after intermediate for creating next-generation bioactive molecules.[6][7]

Physicochemical and Molecular Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application. This compound is a colorless liquid under standard conditions.[8] Its key molecular and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉F₃O₂ | [9] |

| Molecular Weight | 182.14 g/mol | [9] |

| CAS Number | 139229-57-5 | [9] |

| IUPAC Name | ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | [9] |

| Synonyms | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | [9] |

| Purity (Typical) | ≥97% | [8] |

| XLogP3 | 1.9 | [9] |

| Storage | Store at 0-8 °C |

The Strategic Value of the Trifluoromethyl-Cyclopropane Motif